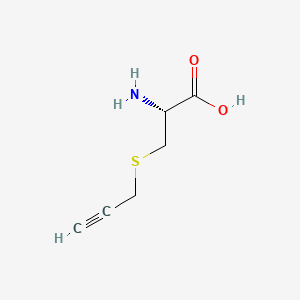

S-Propargylcysteine

説明

特性

IUPAC Name |

(2R)-2-amino-3-prop-2-ynylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-2-3-10-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKVEOCMEMGHGB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628366 | |

| Record name | S-Prop-2-yn-1-yl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3262-64-4 | |

| Record name | S-Prop-2-yn-1-yl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (L)-3-(Propargylsulfenyl)-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

S-Propargyl-cysteine: A Technical Guide to a Novel Endogenous Hydrogen Sulfide Donor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen sulfide (H₂S), a gasotransmitter, plays a pivotal role in a myriad of physiological and pathological processes. Its therapeutic potential has been extensively explored, yet its gaseous nature and rapid metabolism present significant challenges for clinical application. S-Propargyl-cysteine (SPRC), a water-soluble, cysteine-based compound, has emerged as a promising H₂S donor. SPRC acts as a substrate for the endogenous enzyme cystathionine γ-lyase (CSE), leading to a slow and sustained release of H₂S. This technical guide provides a comprehensive overview of SPRC, detailing its mechanism of action, synthesis, and therapeutic applications in cardiovascular diseases, neuroprotection, cancer, and inflammation. The guide includes structured data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.

Introduction to S-Propargyl-cysteine (SPRC)

S-Propargyl-cysteine (SPRC) is a synthetic analogue of S-allylcysteine (SAC), a compound found in aged garlic extract.[1][2] As a novel hydrogen sulfide (H₂S)-modulated agent, SPRC has garnered significant attention for its potential therapeutic applications.[1] It is a water-soluble compound that serves as a substrate for the enzyme cystathionine γ-lyase (CSE), a key enzyme in the endogenous production of H₂S.[3] This enzymatic conversion allows for a controlled and sustained release of H₂S, overcoming the limitations of traditional H₂S donors like sodium hydrosulfide (NaHS), which release H₂S in a rapid and transient burst.[4]

The therapeutic effects of SPRC are largely attributed to its ability to modulate endogenous H₂S levels, which in turn influences a variety of cellular signaling pathways. These pathways are implicated in processes such as angiogenesis, apoptosis, inflammation, and oxidative stress.[5][6] Preclinical studies have demonstrated the efficacy of SPRC in various disease models, including cardiovascular diseases, neurodegenerative disorders, cancer, and inflammatory conditions.[1][7][8][9]

Mechanism of Action: H₂S Donation

The primary mechanism by which SPRC exerts its biological effects is through the enzymatic generation of H₂S. This process is primarily mediated by cystathionine γ-lyase (CSE), one of the three key enzymes responsible for endogenous H₂S production, the others being cystathionine β-synthase (CBS) and 3-mercaptopyruvate sulfurtransferase (3-MST).[10][11]

SPRC acts as a substrate for CSE, which catalyzes the β-elimination of the propargyl group, leading to the formation of pyruvate, ammonia, and thiopropargyl mercaptan, which then releases H₂S.[2][12] This enzymatic reaction allows for a slower and more sustained release of H₂S compared to inorganic sulfide salts like NaHS.[4]

The following diagram illustrates the enzymatic release of H₂S from SPRC by CSE.

Figure 1: Enzymatic H₂S Release from SPRC.

Data Presentation

Comparative H₂S Release Profiles

The H₂S-releasing kinetics of SPRC are a key feature that distinguishes it from other H₂S donors. The following table summarizes the available data on the release profiles of SPRC, GYY4137 (a slow-releasing donor), and NaHS (a fast-releasing donor).

| Donor | Concentration | Release Profile | Peak H₂S Concentration | Duration of Release | Reference |

| NaHS | 400 µM | Rapid burst | ~400 µM | < 90 minutes | [9][13] |

| GYY4137 | 400 µM | Slow and sustained | < 20 µM | Up to 7 days | [9][13] |

| SPRC | N/A | Slow and sustained (enzyme-dependent) | N/A (increases endogenous production) | Sustained | [4] |

Note: Direct comparative quantitative data for SPRC under the same conditions as NaHS and GYY4137 is limited in the reviewed literature. SPRC's release is dependent on enzymatic activity.

Pharmacokinetic Parameters of SPRC

Pharmacokinetic studies in beagle dogs and rats have provided valuable insights into the absorption, distribution, metabolism, and excretion of SPRC.

| Parameter | Beagle Dog (20 mg/kg) | Rat (75 mg/kg) | Reference |

| Bioavailability (Oral) | ~112% | 94.7% - 97.0% | [10][14] |

| Tmax (Oral) | 0.33 ± 0.20 h | N/A | [10] |

| Plasma Half-life (t½) | 14.7 h (IV), 16.5 h (Oral) | ~3 h | [4][10] |

| Clearance (CL) | 0.4 ml/min/kg (IV) | N/A | [10] |

| Volume of Distribution (Vd) | 0.56 L/kg (IV) | N/A | [10] |

| Major Metabolic Pathway | N/A | N-acetylation | [15] |

Therapeutic Efficacy of SPRC in Preclinical Models

The therapeutic potential of SPRC has been demonstrated in a variety of preclinical disease models.

| Disease Model | Species | Key Findings | Quantitative Data | Reference |

| Myocardial Infarction | Rat | Cardioprotective, reduced infarct size, improved cardiac function. | Infarct size reduced from 36.0% to 20.8%. | [6] |

| Heart Failure | Rat | Reduced infarct size and myocardial fibrosis, improved cardiac function. | Infarct size reduced from 39.01% to 16.61% (CR-SPRC). | [12][16] |

| Ischemic Stroke | Rat | Neuroprotective, reduced brain infarction size, improved neurological behavior. | Significant reduction in infarct size. | [3][7][13] |

| Gastric Cancer | Nude Mice | Suppressed tumor growth. | Tumor growth inhibition rate of 40-75% (50-100 mg/kg). | [17] |

| Rheumatoid Arthritis | Rat | Ameliorated severity of arthritis, inhibited inflammatory response. | Significant reduction in inflammatory markers. | [8] |

| Atherosclerosis | Mouse | Reduced plasma lipid levels, increased collagen content in plaques. | Significant reduction in TUNEL-positive nuclei. | [18] |

Experimental Protocols

Synthesis and Purification of S-Propargyl-cysteine (SPRC)

Materials:

-

L-cysteine

-

Propargyl bromide

-

Methanol

-

Sodium metal (Na)

-

Argon gas

-

0°C ice bath

-

Ethanol-water mixture for recrystallization

Procedure:

-

Dissolve L-cysteine in methanol in a reaction vessel.

-

Bubble argon gas through the solution to create an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Carefully add sodium metal to the solution to form the sodium salt of cysteine.

-

Add propargyl bromide dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Allow the reaction to proceed to completion.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an ethanol-water mixture.[4]

-

Verify the final product by ¹H nuclear magnetic resonance (NMR) spectroscopy.

Measurement of H₂S Concentration (Methylene Blue Assay)

Principle: This colorimetric assay is based on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) to form methylene blue, which can be quantified spectrophotometrically.[11][19][20][21][22]

Reagents:

-

Zinc acetate (1% w/v)

-

N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)

-

Ferric chloride (30 mM in 1.2 M HCl)

-

Trichloroacetic acid (TCA, 10% w/v)

-

Sodium hydroxide (NaOH)

-

Phosphate buffered saline (PBS)

Procedure:

-

Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate) and immediately add to a tube containing zinc acetate to trap H₂S as zinc sulfide (ZnS).

-

Protein Precipitation: For plasma or tissue homogenates, add TCA to precipitate proteins. Centrifuge to pellet the precipitate.

-

Color Development: To the supernatant (or directly to the ZnS-containing solution for in vitro assays), add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the ferric chloride solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 20-30 minutes to allow for color development.

-

Measurement: Measure the absorbance of the solution at 670 nm using a spectrophotometer.

-

Quantification: Determine the H₂S concentration by comparing the absorbance to a standard curve prepared using known concentrations of NaHS.

In Vitro Cystathionine γ-Lyase (CSE) Activity Assay

Principle: CSE activity can be determined by measuring the rate of H₂S production from a substrate, such as L-cysteine or SPRC. The produced H₂S is trapped and quantified using the methylene blue assay.

Reagents:

-

Cell or tissue lysate containing CSE

-

L-cysteine or S-Propargyl-cysteine (substrate)

-

Pyridoxal-5'-phosphate (PLP, a cofactor for CSE)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Reagents for the Methylene Blue Assay

Procedure:

-

Prepare cell or tissue lysates in a suitable buffer.

-

In a reaction tube, combine the lysate, PLP, and the reaction buffer.

-

Initiate the reaction by adding the substrate (L-cysteine or SPRC).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and trap the H₂S produced using zinc acetate.

-

Quantify the amount of H₂S using the Methylene Blue Assay as described above.

-

Calculate CSE activity as the amount of H₂S produced per unit of protein per unit of time.

In Vivo Myocardial Infarction Model (Rat)

Procedure:

-

Anesthetize the rat (e.g., with sodium pentobarbital).

-

Intubate the animal and provide artificial ventilation.

-

Perform a left thoracotomy to expose the heart.[1][5][10][23]

-

Identify the left anterior descending (LAD) coronary artery.

-

Ligate the LAD artery with a suture to induce myocardial ischemia.[1][5][10][23]

-

Confirm ischemia by observing the blanching of the myocardial tissue distal to the ligature.

-

Close the chest in layers.

-

Administer SPRC or vehicle control at the desired dose and time points (pre- or post-ligation).

-

After a specified period (e.g., 24 hours or several weeks), sacrifice the animal and harvest the heart.

-

Assess the infarct size using triphenyltetrazolium chloride (TTC) staining and evaluate cardiac function using echocardiography.[12][16]

In Vitro Neuroprotection Assay (SH-SY5Y Cells)

Cell Culture and Treatment:

-

Culture human neuroblastoma SH-SY5Y cells in appropriate medium (e.g., DMEM with 10% FBS).

-

Seed the cells in 96-well plates.

-

Induce oxidative stress by treating the cells with a neurotoxic agent such as amyloid-beta peptide (Aβ), hydrogen peroxide (H₂O₂), or 6-hydroxydopamine (6-OHDA).[14][15][24][25]

-

Co-treat or pre-treat the cells with various concentrations of SPRC.

Assessment of Neuroprotection:

-

Cell Viability (MTT Assay): After the treatment period, add MTT solution to the wells and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm. Increased absorbance indicates higher cell viability.[24][25]

-

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay): Incubate the cells with DCFH-DA dye. The fluorescence intensity, measured using a fluorescence plate reader, is proportional to the intracellular ROS levels.[14][15]

-

Lactate Dehydrogenase (LDH) Assay: Measure the LDH released into the culture medium, which is an indicator of cell membrane damage and cytotoxicity.[14]

Signaling Pathways and Visualizations

SPRC-derived H₂S modulates several key signaling pathways involved in its therapeutic effects. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

Pro-Angiogenic H₂S/VEGFR2/STAT3 Signaling Pathway

SPRC promotes angiogenesis through the activation of the STAT3 signaling pathway, which involves an interaction with VEGFR2.

Figure 2: H₂S/VEGFR2/STAT3 Signaling Pathway.

Anti-Inflammatory NF-κB Signaling Pathway

SPRC exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Figure 3: Anti-Inflammatory NF-κB Pathway.

Conclusion

S-Propargyl-cysteine represents a significant advancement in the development of H₂S-based therapeutics. Its ability to act as a substrate for endogenous CSE allows for a controlled and sustained release of H₂S, offering a more physiologically relevant mode of action compared to traditional H₂S donors. The preclinical data strongly support its therapeutic potential across a range of diseases, including cardiovascular disorders, neurodegeneration, cancer, and inflammation. The detailed protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the promising therapeutic applications of SPRC. Future research should focus on elucidating the precise molecular targets of SPRC-derived H₂S and translating the compelling preclinical findings into clinical applications.

References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 2. rsc.org [rsc.org]

- 3. S‐Propargyl‐Cysteine Attenuates Stroke Heterogeneity via Promoting Protective Autophagy Across Multiple Neural Cell Types: Insights From Single‐Cell Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Video: LAD-Ligation: A Murine Model of Myocardial Infarction [jove.com]

- 6. S-propargyl-cysteine protects both adult rat hearts and neonatal cardiomyocytes from ischemia/hypoxia injury: the contribution of the hydrogen sulfide-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S-Propargyl-Cysteine Attenuates Stroke Heterogeneity via Promoting Protective Autophagy Across Multiple Neural Cell Types: Insights From Single-Cell Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S-propargyl-cysteine attenuates inflammatory response in rheumatoid arthritis by modulating the Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Slow-Releasing Hydrogen Sulfide Donor, GYY4137, Exhibits Novel Anti-Cancer Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]

- 11. NEMI Method Summary - 4500-S2- D [nemi.gov]

- 12. Cardioprotective effects of a novel hydrogen sulfide agent-controlled release formulation of S-propargyl-cysteine on heart failure rats and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Cardioprotective Effects of a Novel Hydrogen Sulfide Agent–Controlled Release Formulation of S-Propargyl-Cysteine on Heart Failure Rats and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. H2S donor, S-propargyl-cysteine, increases CSE in SGC-7901 and cancer-induced mice: evidence for a novel anti-cancer effect of endogenous H2S? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | S-propargyl-cysteine promotes the stability of atherosclerotic plaque via maintaining vascular muscle contractile phenotype [frontiersin.org]

- 19. aquaphoenixsci.com [aquaphoenixsci.com]

- 20. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. newtowncreek.info [newtowncreek.info]

- 22. researchgate.net [researchgate.net]

- 23. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. jmpcr.samipubco.com [jmpcr.samipubco.com]

The Cellular Mechanisms of S-Propargylcysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Propargylcysteine (SPRC) is a novel, water-soluble organosulfur compound that has demonstrated significant therapeutic potential across a spectrum of cellular and disease models. As a modulator of endogenous hydrogen sulfide (H₂S), SPRC exerts pleiotropic effects, including potent antioxidant, anti-inflammatory, anti-apoptotic, and pro-angiogenic activities. This technical guide provides an in-depth exploration of the molecular mechanisms of action of SPRC in cells. We detail the core signaling pathways influenced by SPRC, present quantitative data from key experimental findings, and provide comprehensive methodologies for the cited experiments. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Core Mechanism of Action: Modulation of Endogenous Hydrogen Sulfide

This compound's primary mechanism of action is the upregulation of endogenous hydrogen sulfide (H₂S) production.[1][2][3] SPRC acts as a substrate for the enzyme cystathionine γ-lyase (CSE), enhancing its activity and expression.[1][3][4][5][6] CSE is a key enzyme in the transsulfuration pathway, responsible for the synthesis of H₂S from L-cysteine.[5] By increasing CSE-mediated H₂S production, SPRC influences a multitude of downstream cellular processes. The effects of SPRC are often attenuated by the use of CSE inhibitors, such as propargylglycine (PAG), confirming the central role of the CSE/H₂S pathway in its biological activities.[4][5]

Key Signaling Pathways Modulated by this compound

SPRC's influence extends to several critical intracellular signaling pathways, contributing to its diverse pharmacological effects.

PI3K/Akt/Nrf2/HO-1 Pathway: The Antioxidant Response

SPRC has been shown to activate the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation.[4][7][8][9] Activation of this pathway leads to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[4][7][8] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[4][7][8] This cascade ultimately fortifies the cell's defense against oxidative stress. The effects of SPRC on Nrf2 translocation and HO-1 expression can be abolished by PI3K inhibitors, highlighting the upstream role of this kinase.[4]

STAT3 Pathway: Angiogenesis and Inflammation

SPRC promotes the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key event in its pro-angiogenic and anti-inflammatory effects.[1][10][11] One mechanism involves the enhanced interaction between Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and STAT3, leading to STAT3 activation and its subsequent translocation to the nucleus.[1][10][11][12][13][14] In the nucleus, STAT3 acts as a transcription factor, upregulating the expression of pro-angiogenic factors like VEGF.

Furthermore, SPRC can inhibit the Interleukin-6 (IL-6) induced activation of the JAK2/STAT3 pathway, which is implicated in inflammatory responses.[15] By reducing the phosphorylation of JAK2 and STAT3, SPRC can suppress the expression of downstream inflammatory mediators.[15][16]

NF-κB and MAPK Pathways: Attenuation of Inflammation

SPRC demonstrates anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been observed to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downregulation of pro-inflammatory gene expression.

Additionally, SPRC has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is also involved in inflammatory responses. By inhibiting the activation of certain MAPK pathway components, SPRC contributes to its overall anti-inflammatory effect.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature.

| Cellular Effect | Cell Type | SPRC Concentration | Observation | Fold Change/Percentage |

| Cell Viability | Hypoxic Cardiomyocytes | Not Specified | Increased cell viability | From 64.5% to 81.0% |

| CSE Activity | Myocardial Infarction Rats | Not Specified | Increased CSE activity | 1.6-fold increase |

| H₂S Concentration | Myocardial Infarction Rats | Not Specified | Increased plasma H₂S | 1.3-fold increase |

| STAT3 Phosphorylation | HUVEC | 10-100 µM | Dose-dependent increase | Data not specified |

| Cell Proliferation | HUVEC | 10-100 µM | Promoted cell proliferation | Data not specified |

| Angiogenesis | Rat Aortic Ring/Matrigel Plug | Not Specified | Increased angiogenesis | Data not specified |

| HO-1 Expression | OA-induced HepG2 cells | Not Specified | Upregulated expression | Data not specified |

| Nrf2 Translocation | OA-induced HepG2 cells | Not Specified | Increased translocation | Data not specified |

| Akt Phosphorylation | OA-induced HepG2 cells | Not Specified | Upregulated phosphorylation | Data not specified |

| Tumor Growth | Gastric Cancer-induced Nude Mice | 50-100 mg/kg | Reduced tumor weight and volume | 40-75% inhibition |

| H₂S Levels in Media | SGC-7901 cells | Not Specified | Elevated H₂S levels | 2-fold increase |

| Plasma H₂S Levels | Gastric Cancer-induced Nude Mice | Not Specified | Elevated plasma H₂S | 2.3-fold increase |

| Tumoral CSE Activity | Gastric Cancer-induced Nude Mice | Not Specified | Elevated tumoral CSE activity | 1.4-fold increase |

Note: "Data not specified" indicates that the source mentioned the effect but did not provide a specific quantitative value.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of SPRC on cell viability.

Materials:

-

Cells of interest (e.g., HUVECs, HepG2)

-

96-well plates

-

Complete culture medium

-

This compound (SPRC) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of SPRC (e.g., 10, 20, 50, 100 µM) for the desired time period (e.g., 24 hours). Include untreated control wells.

-

After treatment, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis

Objective: To determine the effect of SPRC on the expression and phosphorylation of target proteins.

Materials:

-

Cells or tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Nrf2, anti-HO-1, anti-p-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cells or tissues in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the effect of SPRC on the mRNA expression of target genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green Master Mix

-

Gene-specific primers

-

Real-time PCR system

Procedure:

-

Extract total RNA from cells or tissues using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Prepare the qRT-PCR reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers.

-

Perform the qRT-PCR reaction in a real-time PCR system using a standard thermal cycling protocol.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalizing to a housekeeping gene (e.g., GAPDH).

In Vitro Angiogenesis (Tube Formation) Assay

Objective: To assess the pro-angiogenic effect of SPRC.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel

-

24-well plates

-

This compound (SPRC)

-

Inverted microscope with a camera

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 24-well plate.

-

Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.

-

Seed HUVECs onto the Matrigel-coated wells.

-

Treat the cells with SPRC at various concentrations.

-

Incubate the plate for 6-18 hours at 37°C.

-

Observe and photograph the formation of tube-like structures using an inverted microscope.

-

Quantify angiogenesis by measuring parameters such as the number of branch points and total tube length using image analysis software.

Conclusion

This compound is a promising therapeutic agent with a multifaceted mechanism of action centered on the modulation of endogenous H₂S production via the CSE enzyme. Its ability to influence key signaling pathways, including the PI3K/Akt/Nrf2/HO-1, STAT3, NF-κB, and MAPK pathways, underpins its observed antioxidant, anti-inflammatory, anti-apoptotic, and pro-angiogenic effects. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms of SPRC, supported by quantitative data and detailed experimental protocols. Further research into the nuanced interactions of SPRC with these and other cellular pathways will continue to elucidate its full therapeutic potential and pave the way for its clinical application.

References

- 1. n-genetics.com [n-genetics.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Frontiers | S-propargyl-cysteine promotes the stability of atherosclerotic plaque via maintaining vascular muscle contractile phenotype [frontiersin.org]

- 4. S-Propargyl-cysteine Exerts a Novel Protective Effect on Methionine and Choline Deficient Diet-Induced Fatty Liver via Akt/Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. S-propargyl-cysteine protects both adult rat hearts and neonatal cardiomyocytes from ischemia/hypoxia injury: the contribution of the hydrogen sulfide-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. [PDF] S-Propargyl-cysteine Exerts a Novel Protective Effect on Methionine and Choline Deficient Diet-Induced Fatty Liver via Akt/Nrf2/HO-1 Pathway | Semantic Scholar [semanticscholar.org]

- 9. S-Propargyl-Cysteine Attenuates Diabetic Cardiomyopathy in db/db Mice Through Activation of Cardiac Insulin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S-Propargyl-Cysteine, a Novel Water-Soluble Modulator of Endogenous Hydrogen Sulfide, Promotes Angiogenesis Through Activation of Signal Transducer and Activator of Transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S-propargyl-cysteine, a novel water-soluble modulator of endogenous hydrogen sulfide, promotes angiogenesis through activation of signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. VEGF induces phosphorylation of STAT3 through binding VEGFR2 in ovarian carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

S-Propargylcysteine: A Technical Guide to its Role in Modulating Endogenous H₂S Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Propargylcysteine (SPRC) has emerged as a significant modulator of endogenous hydrogen sulfide (H₂S), a critical gaseous signaling molecule with pleiotropic effects in various physiological and pathological processes. This technical guide provides an in-depth analysis of SPRC's mechanism of action, focusing on its role as a substrate for cystathionine γ-lyase (CSE) to augment endogenous H₂S production. We present a comprehensive summary of the quantitative effects of SPRC on H₂S levels and CSE activity, detailed experimental protocols for key assays, and a visual representation of the signaling pathways modulated by SPRC-derived H₂S. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of SPRC.

Introduction

Hydrogen sulfide (H₂S) is now recognized as the third endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing a crucial role in cardiovascular, neurological, and inflammatory processes.[1][2] The modulation of endogenous H₂S levels presents a promising therapeutic strategy for a variety of diseases. This compound (SPRC), a water-soluble analogue of S-allylcysteine found in garlic, has been identified as a potent modulator of endogenous H₂S.[3][4] SPRC acts as a substrate for the enzyme cystathionine γ-lyase (CSE), a key enzyme in the endogenous production of H₂S, thereby increasing its bioavailability in a controlled manner.[4][5] This guide details the biochemical interactions and downstream effects of SPRC, providing a foundational resource for its study and application.

Mechanism of Action of this compound

The primary mechanism by which SPRC elevates endogenous H₂S levels is through its interaction with cystathionine γ-lyase (CSE).[5] SPRC serves as a substrate for CSE, which catalyzes its conversion to pyruvate, ammonia, and H₂S.[3] This action not only increases the production of H₂S but has also been shown to upregulate the expression and activity of CSE itself, creating a positive feedback loop that enhances the sustained release of H₂S.[3][6]

Quantitative Data on SPRC-Mediated H₂S Modulation

The following tables summarize the quantitative effects of this compound on H₂S levels, CSE expression, and CSE activity as reported in various in vitro and in vivo studies.

Table 1: Effect of this compound on H₂S Levels

| Model System | SPRC Concentration/Dose | Duration of Treatment | Fold Increase in H₂S Levels | Reference |

| Myocardial Infarction Rat Model | Not Specified | Not Specified | 1.3-fold (plasma) | [5] |

| SGC-7901 Gastric Cancer Cells | Not Specified | Not Specified | 2-fold (cell culture media) | [3][7] |

| Gastric Cancer-induced Nude Mice | 50 mg/kg and 100 mg/kg (i.p.) | Not Specified | 2.3-fold (plasma) | [3][7] |

| Injured Sciatic Nerve of Rats | Not Specified | 2 weeks | Significant increase | [8] |

Table 2: Effect of this compound on Cystathionine γ-Lyase (CSE) Expression and Activity

| Model System | SPRC Concentration/Dose | Duration of Treatment | Effect on CSE | Reference |

| Myocardial Infarction Rat Model | Not Specified | Not Specified | 1.6-fold increase in activity | [5] |

| Hypoxic Cardiomyocytes | Not Specified | Not Specified | Upregulation of mRNA and protein expression | [5] |

| SGC-7901 Gastric Cancer Cells | Not Specified | Not Specified | Increased protein expression | [3][7] |

| Gastric Cancer-induced Nude Mice | 50 mg/kg and 100 mg/kg (i.p.) | Not Specified | 1.4-fold increase in tumoral activity | [3][7] |

| Concanavalin A-induced Liver Injury | 10 mg/kg | Not Specified | Increased protein expression | [6] |

Signaling Pathways Modulated by SPRC-Derived H₂S

SPRC-mediated elevation of H₂S influences several critical signaling pathways involved in cellular survival, inflammation, and angiogenesis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival and proliferation. SPRC-derived H₂S has been shown to activate this pathway, leading to downstream pro-survival effects.[9]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses, inflammation, and apoptosis. SPRC has been shown to modulate MAPK signaling, contributing to its anti-inflammatory and anti-apoptotic effects.[6] Specifically, SPRC has been observed to increase the phosphorylation of JNK (c-Jun N-terminal kinase) and decrease levels of p-Akt.[7][10]

IL-6/JAK2/STAT3 Signaling Pathway

The IL-6/JAK2/STAT3 pathway is a critical regulator of inflammation and immune responses. SPRC-derived H₂S has been shown to inhibit this pathway, contributing to its anti-inflammatory properties.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of SPRC's effects. The following sections provide an overview of key experimental protocols.

Measurement of H₂S Levels

This method is a sensitive and reliable technique for quantifying reactive sulfide species in biological samples.[10]

-

Sample Preparation: In a hypoxic chamber (1% O₂), add 30µl of the sample (e.g., plasma, cell lysate) to a PCR tube containing 70µl of 100mM Tris-HCl buffer (pH 9.5, 0.1mM DTPA).[8]

-

Derivatization: Add 50µl of 10 mM monobromobimane (dissolved in deoxygenated acetonitrile) to the sample mixture.[8]

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the hypoxic chamber.[8]

-

Reaction Termination: Stop the reaction by adding 50µl of 200 mM 5-sulfosalicylic acid.[8]

-

Analysis: Analyze the derivatized sample by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[8]

A traditional colorimetric method for H₂S detection.

-

Sample Collection: Mix 75 µl of the sample with 250 µl of 1% (w/v) zinc acetate and 425 µl of degassed water in a test tube to trap H₂S as zinc sulfide.[12]

-

Color Development: Add 133 µl of 20 mM N,N-dimethyl-p-phenylenediamine sulfate in 7.2 mM HCl and 133 µl of 30 mM FeCl₃ in 1.2 mM HCl.[12]

-

Incubation: Incubate for 10 minutes at room temperature to allow for the formation of methylene blue.[12]

-

Protein Precipitation: Add 250 µl of 10% (v/v) trichloroacetic acid and centrifuge to pellet the precipitated protein.[12]

-

Measurement: Measure the absorbance of the supernatant at 670 nm using a spectrophotometer.[12]

In Vitro and In Vivo Experimental Workflows

This workflow assesses the pro-angiogenic effects of SPRC on endothelial cells.

This workflow outlines the steps to evaluate the cardioprotective effects of SPRC in a rat model of myocardial infarction.

References

- 1. researchgate.net [researchgate.net]

- 2. Cardiomyocyte H9c2 Cells Exhibit Differential Sensitivity to Intracellular Reactive Oxygen Species Generation with Regard to Their Hypertrophic vs Death Responses to Exogenously Added Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-propargyl-cysteine protects both adult rat hearts and neonatal cardiomyocytes from ischemia/hypoxia injury: the contribution of the hydrogen sulfide-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The JNK Signaling Pathway Is a Novel Molecular Target for S-Propargyl- L-Cysteine, a Naturally-Occurring Garlic Derivatives: Link to Its Anticancer Activity in Pancreatic Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S-Propargyl-Cysteine Ameliorates Peripheral Nerve Injury through Microvascular Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] S-Propargyl-cysteine Exerts a Novel Protective Effect on Methionine and Choline Deficient Diet-Induced Fatty Liver via Akt/Nrf2/HO-1 Pathway | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. BNC Protects H9c2 Cardiomyoblasts from H2O2-Induced Oxidative Injury through ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S-propargyl-cysteine, a novel water-soluble modulator of endogenous hydrogen sulfide, promotes angiogenesis through activation of signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Pharmacokinetics and Metabolism of S-Propargyl-cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Propargyl-cysteine (SPRC) is a novel sulfur-containing amino acid derivative and a hydrogen sulfide (H₂S) donor with significant therapeutic potential, particularly in cardiovascular protection and neurodegenerative diseases.[1][2] A thorough understanding of its pharmacokinetic and metabolic profile is crucial for its continued development as a drug candidate. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of SPRC, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant pathways and workflows.

Pharmacokinetic Profile

S-Propargyl-cysteine exhibits favorable pharmacokinetic properties, characterized by rapid absorption, wide distribution, and a relatively long elimination half-life.[3][4] Preclinical studies in beagle dogs and Sprague-Dawley rats have provided valuable insights into its in vivo behavior.

Absorption and Bioavailability

Following oral administration, SPRC is rapidly and completely absorbed.[3] In beagle dogs, the time to reach maximum plasma concentration (Tmax) is approximately 0.33 hours.[3] The oral bioavailability of SPRC is exceptionally high, reported to be around 96% in rats and reaching a mean of 112% in beagle dogs, suggesting a lack of significant first-pass metabolism.[3][5] This is a notable characteristic for an orally administered therapeutic agent.

Distribution

Studies using radiolabeled [³⁵S]-SPRC in rats have demonstrated broad tissue distribution, including its target organs such as the heart and brain.[2][6] The highest concentration of SPRC-derived radioactivity was observed in the kidney.[2][6] Furthermore, SPRC exhibits low plasma protein binding in humans, rats, and dogs, which contributes to its wide distribution.[2][6]

Metabolism

The primary metabolic pathway for S-Propargyl-cysteine in vivo is N-acetylation.[2][6] The N-acetylated metabolite has been identified as the major metabolite in the plasma, urine, and bile of rats.[2][6] This metabolic transformation is a common route for compounds containing a primary amine group.

Excretion

The excretion of unchanged SPRC is minimal. In rats, only a small fraction of the administered dose is excreted unchanged in the urine (approximately 0.77%) and bile (approximately 2.18%).[2][6] The majority of the compound is eliminated in the form of its metabolites. Notably, neither the parent compound nor its metabolites have been detected in the feces of rats, suggesting that renal and biliary excretion are the primary routes of elimination.[2][6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of S-Propargyl-cysteine from preclinical studies.

Table 1: Pharmacokinetic Parameters of S-Propargyl-cysteine in Beagle Dogs (Single Dose, 20 mg/kg)

| Parameter | Intravenous Administration | Oral Administration |

| Tmax (h) | - | 0.33 ± 0.20 |

| Cmax (µg/mL) | - | Data not available in snippets |

| t1/2 (h) | 14.7 | 16.5 |

| AUC (µg·h/mL) | Data not available in snippets | Data not available in snippets |

| Clearance (CL) (mL/min/kg) | 0.4 | - |

| Volume of Distribution (Vd) (L/kg) | 0.56 | - |

| Absolute Bioavailability (%) | - | 112 |

| Data presented as mean ± standard deviation where available. | ||

| Source:[1][3][4] |

Table 2: Pharmacokinetic Parameters of S-Propargyl-cysteine in Sprague-Dawley Rats (Oral Administration)

| Dose (mg/kg) | Bioavailability (%) |

| 25 | 96.6 |

| 75 | 97.0 |

| 225 | 94.7 |

| Source:[5] |

Table 3: Excretion of Unchanged S-Propargyl-cysteine in Rats (Oral Administration)

| Excretion Route | Percentage of Administered Dose |

| Urine | 0.77 ± 0.61% |

| Bile | 2.18 ± 0.61% |

| Feces | Not Detected |

| Data presented as mean ± standard deviation. | |

| Source:[2][6] |

Experimental Protocols

This section details the methodologies employed in the pharmacokinetic and metabolism studies of S-Propargyl-cysteine.

Quantification of S-Propargyl-cysteine in Biological Samples

A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying SPRC in plasma and other biological matrices.[1][4][5]

Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

Precipitate proteins by adding a suitable organic solvent (e.g., methanol or acetonitrile) containing an internal standard (e.g., S-butyl-cysteine).[5]

-

Vortex the mixture vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the clear supernatant to a new tube for analysis.

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Perform quantification using multiple reaction monitoring (MRM).[5]

-

Monitor the specific precursor-to-product ion transitions for SPRC (e.g., m/z 160.0 → 143.0) and the internal standard.[5]

-

Tissue Distribution Studies

Radiolabeling is a key technique to trace the distribution of a compound throughout the body.

Protocol: [³⁵S]-SPRC Tissue Distribution in Rats

-

Dosing:

-

Sample Collection:

-

Sample Processing and Analysis:

Metabolism Studies

The identification of metabolites is crucial for understanding the biotransformation of a drug.

Protocol: Metabolite Identification in Rat Biomatrices

-

Sample Collection:

-

Sample Preparation:

-

Process the samples as described in the LC-MS/MS analysis protocol.

-

-

Metabolite Identification:

-

Utilize a high-resolution mass spectrometer (e.g., a QTRAP system).

-

Employ information-dependent acquisition methods, such as MRM-IDA-EPI (Multiple Reaction Monitoring - Information Dependent Acquisition - Enhanced Product Ion), to trigger the acquisition of full scan product ion spectra for potential metabolites.[2][6]

-

Compare the mass spectra of the parent drug and potential metabolites to elucidate their structures.

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of S-Propargyl-cysteine.

Figure 1: Major metabolic pathway of S-Propargyl-cysteine.

Figure 2: General workflow for the quantification of SPRC in plasma.

Figure 3: Overview of the ADME process for S-Propargyl-cysteine.

Conclusion

S-Propargyl-cysteine demonstrates a promising pharmacokinetic profile for an orally administered drug, characterized by high bioavailability, extensive distribution to key target tissues, and a predictable metabolic pathway.[5][6] The primary route of metabolism is N-acetylation, with subsequent excretion of the metabolite via urine and bile.[2][6] The detailed experimental protocols provided herein offer a foundation for researchers to conduct further preclinical and clinical investigations. A comprehensive understanding of these ADME properties is fundamental to the successful clinical translation of S-Propargyl-cysteine as a novel therapeutic agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Preclinical assessment of the distribution, metabolism, and excretion of S-propargyl-cysteine, a novel H2S donor, in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Determination of S-propargyl-cysteine in rat plasma by mixed-mode reversed-phase and cation-exchange HPLC-MS/MS method and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical assessment of the distribution, metabolism, and excretion of S-propargyl-cysteine, a novel H2S donor, in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cystathionine γ-lyase (CSE) in the Metabolism of S-Propargylcysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Propargylcysteine (SPRC), a water-soluble organosulfur compound, has garnered significant scientific interest due to its diverse pharmacological activities, including cardioprotective, neuroprotective, and anti-inflammatory effects. Central to its mechanism of action is its metabolic conversion by cystathionine γ-lyase (CSE), an endogenous enzyme crucial in the transsulfuration pathway. This technical guide provides an in-depth exploration of the role of CSE in the metabolism of SPRC, focusing on the generation of hydrogen sulfide (H₂S) and the subsequent modulation of downstream signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular interactions.

The Metabolic Activation of this compound by CSE

SPRC serves as a substrate for CSE, which catalyzes its β-elimination to produce pyruvate, ammonia, and, most importantly, hydrogen sulfide (H₂S).[1][2] This CSE-dependent release of H₂S is critical for the therapeutic effects of SPRC.[1][3] The enzymatic activity of CSE is a key determinant of the rate and extent of H₂S production from SPRC.

Quantitative Effects of SPRC on CSE Activity and H₂S Production

The administration of SPRC has been shown to modulate both the activity of CSE and the resulting concentration of H₂S in various experimental models. The following tables summarize the key quantitative findings from multiple studies.

| Experimental Model | Treatment Group | Dose/Concentration | Fold Increase in CSE Activity | Fold Increase in H₂S Levels | Reference |

| Myocardial Infarction Rats | SPRC | Not Specified | 1.6 | 1.3 (plasma) | [4] |

| SGC-7901 Gastric Cancer Cells | SPRC | 10 µM | Not Reported | 2 (cell culture media) | [2][5] |

| Gastric Cancer-Induced Nude Mice | SPRC | 50 mg/kg | 1.4 (tumoral) | 2.3 (plasma) | [2][5] |

| Gastric Cancer-Induced Nude Mice | SPRC | 100 mg/kg | 1.4 (tumoral) | Not Reported | [2][5] |

Table 1: Effect of this compound on Cystathionine γ-lyase Activity and Hydrogen Sulfide Production.

The inhibitory effect of propargylglycine (PAG), a known CSE inhibitor, has been consistently used to demonstrate the CSE-dependency of SPRC's effects. Treatment with PAG abolishes the protective effects of SPRC, confirming the central role of CSE in its mechanism of action.[1][3][4]

Downstream Signaling Pathways Modulated by CSE-Derived H₂S from SPRC

The H₂S generated from the metabolism of SPRC by CSE acts as a gaseous signaling molecule, modulating a variety of intracellular signaling cascades. These pathways are implicated in inflammation, cell survival, and apoptosis.

Anti-inflammatory Effects via the IL-6/STAT3 Pathway

In models of inflammation, SPRC has been shown to inhibit the pro-inflammatory IL-6/JAK2/STAT3 pathway in a CSE-dependent manner.[1] This inhibition leads to a reduction in the expression of inflammatory mediators.

Modulation of NF-κB and PI3K/Akt Survival Pathways

SPRC has also been demonstrated to exert its anti-inflammatory and pro-survival effects by modulating the NF-κB and PI3K/Akt signaling pathways. These effects are also contingent on the production of H₂S by CSE.[3]

References

- 1. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis [en.bio-protocol.org]

- 3. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preliminary Studies on the Anti-inflammatory Properties of S-Propargyl-cysteine (SPRC)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a wide range of debilitating diseases, including cardiovascular disorders, neurodegenerative diseases, and autoimmune conditions. The quest for novel therapeutic agents that can effectively and safely modulate the inflammatory response is a paramount objective in drug discovery. S-propargyl-cysteine (SPRC), a synthetic analogue of a garlic-derived compound, has emerged as a promising candidate with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the preliminary studies on the anti-inflammatory effects of SPRC, with a focus on its mechanisms of action, experimental validation, and the signaling pathways it modulates.

SPRC is recognized as a modulator of endogenous hydrogen sulfide (H₂S), a gaseous signaling molecule with established roles in cellular protection and inflammation regulation. SPRC's ability to slowly release H₂S offers a potential therapeutic advantage over direct H₂S donors, which can have limitations in terms of stability and controlled delivery. This document summarizes the key findings from in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved.

Mechanism of Action

The anti-inflammatory effects of S-propargyl-cysteine are multifaceted, primarily stemming from its function as an endogenous hydrogen sulfide (H₂S) donor and its subsequent modulation of key inflammatory signaling pathways.

1. Endogenous H₂S Production: SPRC serves as a substrate for the enzyme cystathionine γ-lyase (CSE), a key enzyme in the endogenous production of H₂S.[1] By enhancing the activity of CSE, SPRC increases the bioavailability of H₂S, which in turn exerts anti-inflammatory effects.[2] The therapeutic potential of SPRC is often attenuated by the administration of CSE inhibitors like DL-propargylglycine (PAG), confirming the pivotal role of the CSE/H₂S pathway in its mechanism of action.[3][4]

2. Modulation of Key Inflammatory Signaling Pathways: SPRC has been shown to interfere with several pro-inflammatory signaling cascades:

-

NF-κB Signaling Pathway: SPRC inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[5] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, and subsequently blocking the nuclear translocation of the p65 subunit.[6][7] This leads to a downstream reduction in the expression of NF-κB target genes, which include various pro-inflammatory cytokines and adhesion molecules.

-

MAPK Signaling Pathway: SPRC modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for translating extracellular stimuli into cellular inflammatory responses. Specifically, SPRC has been observed to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2), thereby dampening the inflammatory cascade.[3][5]

-

JAK/STAT3 Signaling Pathway: In models of chronic inflammation, SPRC has been shown to inhibit the Interleukin-6 (IL-6) induced activation of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[4] By reducing the phosphorylation of JAK2 and STAT3, SPRC suppresses the expression of downstream target genes involved in the inflammatory response.[7]

-

PI3K/Akt Signaling Pathway: SPRC can activate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, which is known to have pro-survival and anti-inflammatory roles.[5] The activation of this pathway contributes to the protective effects of SPRC against inflammation-induced cellular damage.

3. Activation of the Nrf2-ARE Pathway: SPRC has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By promoting the nuclear translocation of Nrf2, SPRC enhances the cellular antioxidant defense system, which plays a crucial role in mitigating inflammation-associated oxidative stress.[8]

Data Presentation

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of SPRC.

Table 1: In Vivo Efficacy of SPRC in a Murine Model of Concanavalin A-Induced Liver Injury [3]

| Parameter | Control Group | Concanavalin A (Con A) Group | SPRC (10 mg/kg) + Con A Group |

| Serum ALT (U/L) | Undetectable | Significantly Elevated (p < 0.001 vs. Control) | Significantly Reduced (p < 0.01 vs. Con A) |

| Serum AST (U/L) | Undetectable | Significantly Elevated (p < 0.001 vs. Control) | Significantly Reduced (p < 0.05 vs. Con A) |

| Serum TNF-α (pg/mL) | Low | Significantly Increased | Significantly Decreased |

| Serum IFN-γ (pg/mL) | Low | Significantly Increased | Significantly Decreased |

| Hepatic CSE Expression | Baseline | Increased | Further Increased (p < 0.05 vs. Con A) |

| Serum H₂S Level | Baseline | Increased (p < 0.05 vs. Control) | Further Increased (p < 0.05 vs. Con A) |

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; TNF-α: Tumor Necrosis Factor-alpha; IFN-γ: Interferon-gamma; CSE: Cystathionine γ-lyase. Data are presented as qualitative summaries of statistically significant changes.

Table 2: In Vivo Efficacy of SPRC in a Rat Model of Adjuvant-Induced Arthritis [5]

| Parameter | Control Group | Adjuvant-Induced Arthritis (AIA) Model Group | SPRC-Treated AIA Group |

| Arthritis Index | 0 | Significantly Increased | Significantly Decreased |

| Paw Volume | Normal | Significantly Increased | Significantly Decreased |

| Serum TNF-α Level | Baseline | Significantly Elevated | Significantly Lower |

| Serum IL-6 Level | Baseline | Significantly Elevated | Significantly Lower |

TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6. Data are presented as qualitative summaries of statistically significant changes.

Experimental Protocols

1. In Vitro Model: Lipopolysaccharide (LPS)-Stimulated H9c2 Cardiomyocytes

-

Cell Culture: H9c2 cells, a rat cardiomyoblast cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Induction of Inflammation: Inflammation is induced by treating the H9c2 cells with lipopolysaccharide (LPS) at a concentration of 10 µg/mL for a specified period (e.g., 24 hours).

-

SPRC Treatment: Cells are pre-treated with various concentrations of SPRC (e.g., 10, 50, 100 µM) for a set time (e.g., 1 hour) before the addition of LPS.

-

Analysis of Inflammatory Markers:

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: Cell lysates are prepared to analyze the expression and phosphorylation status of key signaling proteins, including p65 (NF-κB), IκBα, p-JNK, p-ERK, and p-Akt. Primary antibodies specific to these proteins are used, followed by secondary antibody incubation and chemiluminescent detection.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and qRT-PCR is performed to measure the mRNA expression levels of inflammatory genes.

-

2. In Vivo Model: Concanavalin A (Con A)-Induced Immunological Liver Injury in Mice [3]

-

Animal Model: Male BALB/c mice are used for this model. Autoimmune hepatitis is induced by a single intravenous injection of Concanavalin A (20 mg/kg).

-

SPRC Administration: SPRC is administered intravenously at doses of 5 and 10 mg/kg once daily for 7 consecutive days prior to the Con A injection.

-

Assessment of Liver Injury:

-

Serum Biochemical Analysis: Blood samples are collected 8-12 hours after Con A injection to measure the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

-

Histopathological Examination: Liver tissues are collected, fixed in formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin and eosin (H&E) to assess the degree of liver inflammation and necrosis.

-

Cytokine Analysis: Serum levels of TNF-α and IFN-γ are measured by ELISA.

-

Western Blot and H₂S Measurement: Liver tissue homogenates are used to determine the expression of CSE via Western blot and to measure the levels of H₂S.

-

3. In Vivo Model: Adjuvant-Induced Arthritis (AIA) in Rats [5]

-

Animal Model: Male Sprague-Dawley rats are used. Arthritis is induced by a subcutaneous injection of Complete Freund's Adjuvant (CFA) at the base of the tail.

-

SPRC Treatment: Following the induction of arthritis, rats are treated with SPRC at a specified dose and frequency.

-

Evaluation of Arthritis Severity:

-

Arthritis Index and Paw Volume: The severity of arthritis is monitored by scoring the arthritis index and measuring the paw volume at regular intervals.

-

Serum Cytokine Levels: Blood is collected to measure the serum concentrations of TNF-α and IL-6 using ELISA.

-

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by SPRC in its anti-inflammatory action.

Caption: SPRC's anti-inflammatory mechanism via H₂S modulation of key signaling pathways.

Caption: General experimental workflows for in vitro and in vivo studies of SPRC.

Conclusion

The preliminary studies on S-propargyl-cysteine have consistently demonstrated its significant anti-inflammatory properties across various in vitro and in vivo models. Its mechanism of action, centered on the endogenous production of H₂S and the subsequent modulation of critical inflammatory signaling pathways such as NF-κB and MAPK, provides a strong rationale for its therapeutic potential. The data gathered to date, although requiring further expansion with more detailed quantitative analysis, strongly supports the continued investigation of SPRC as a novel drug candidate for the treatment of a spectrum of inflammatory diseases. Future research should focus on elucidating the precise molecular interactions of SPRC and its metabolites, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and evaluating its long-term efficacy and safety in more complex disease models. This will be crucial for translating the promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Concanavalin A-induced autoimmune hepatitis model in mice: Mechanisms and future outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-Propargyl-cysteine prevents concanavalin A-induced immunological liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-propargyl-cysteine attenuates inflammatory response in rheumatoid arthritis by modulating the Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | S-Propargyl-Cysteine Remodels the Gut Microbiota to Alleviate Rheumatoid Arthritis by Regulating Bile Acid Metabolism [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. S-propargyl-cysteine, a novel hydrogen sulfide-modulated agent, attenuates lipopolysaccharide-induced spatial learning and memory impairment: involvement of TNF signaling and NF-κB pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S-propargyl-cysteine attenuates inflammatory response in rheumatoid arthritis by modulating the Nrf2-ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Effects of S-Propargylcysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Propargylcysteine (SPRC) is a synthetic organosulfur compound and a water-soluble derivative of L-cysteine, demonstrating significant promise as an indirect antioxidant. Unlike classical antioxidants that directly scavenge free radicals, SPRC primarily exerts its cytoprotective effects by modulating endogenous antioxidant pathways. This technical guide provides an in-depth exploration of the in vitro antioxidant properties of SPRC, focusing on its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its observed quantitative effects. The core mechanism revolves around its ability to act as a hydrogen sulfide (H₂S) donor through the activation of cystathionine-γ-lyase (CSE) and subsequent upregulation of the Akt/Nrf2/HO-1 signaling pathway. This pathway orchestrates the expression of a suite of antioxidant and cytoprotective enzymes, effectively bolstering the cell's intrinsic defense against oxidative stress.

Mechanism of Action: The Akt/Nrf2/HO-1 Signaling Pathway

The antioxidant effects of this compound are predominantly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. SPRC enhances the production of endogenous hydrogen sulfide (H₂S), which acts as a key signaling molecule in this cascade.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. Upon stimulation by SPRC, the generated H₂S is believed to modify cysteine residues on Keap1. This modification, coupled with the activation of the upstream kinase Akt (Protein Kinase B), leads to the dissociation of Nrf2 from Keap1.

Once liberated, Nrf2 translocates to the nucleus. In the nucleus, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various in vitro models of oxidative stress.

Table 1: Effect of SPRC on Cellular Markers of Oxidative Stress

| Parameter Measured | Cell Type | Treatment Conditions | Observed Effect | Reference |

| Intracellular ROS | OA-induced HepG2 | SPRC treatment | Significant decrease in ROS levels | [1][2] |

| MDA Levels | OA-induced HepG2 | SPRC treatment | Significant decrease in MDA levels | [1][2] |

| SOD Activity | MCD-fed mice liver | SPRC treatment (in vivo) | Significant increase in SOD activity | [1][2] |

| Cell Viability | Hypoxic Cardiomyocytes | SPRC treatment | Rescued viability from 64.5% to 81.0% | [3] |

Table 2: Effect of SPRC on Key Signaling Proteins

| Protein/Process | Cell Type | Treatment Conditions | Observed Effect | Reference |

| Akt Phosphorylation | OA-induced HepG2 | SPRC treatment | Upregulation of p-Akt | [1][2] |

| Nrf2 Nuclear Translocation | OA-induced HepG2 | SPRC treatment | Increased translocation of Nrf2 to the nucleus | [1][2] |

| HO-1 Expression | OA-induced HepG2 | SPRC treatment | Upregulation of HO-1 expression | [1][2] |

| CSE Expression | Hypoxic Cardiomyocytes | SPRC treatment | Upregulation of CSE mRNA and protein | [3] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the antioxidant effects of this compound.

Direct Radical Scavenging and Reducing Power Assays

These chemical assays evaluate the direct ability of a compound to scavenge free radicals or reduce metal ions. While SPRC acts primarily through indirect mechanisms, these assays are standard preliminary screens for antioxidant potential.

-

Principle: DPPH is a stable free radical that is purple in color. In the presence of an antioxidant that can donate a hydrogen atom, the radical is neutralized, and the solution color fades to yellow. The change in absorbance is measured spectrophotometrically.

-

Reagents:

-

DPPH stock solution (0.1 mM in methanol or ethanol).

-

Test compound (SPRC) solutions at various concentrations.

-

Positive control (e.g., Ascorbic acid, Trolox).

-

Methanol or ethanol (spectrophotometric grade).

-

-

Procedure:

-

Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.

-

In a 96-well plate, add 100 µL of the test compound or standard at various concentrations.

-

Add 100 µL of the DPPH working solution to each well.

-

Include a control well with 100 µL of solvent and 100 µL of DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100

-

The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the concentration of the test compound.

-

-

Principle: ABTS is converted to its radical cation (ABTS•⁺) by reaction with potassium persulfate. The blue-green ABTS•⁺ radical is reduced by antioxidants, causing a decolorization that is measured by a decrease in absorbance.

-

Reagents:

-

ABTS solution (7 mM in water).

-

Potassium persulfate solution (2.45 mM in water).

-

Test compound solutions.

-

Phosphate-buffered saline (PBS) or ethanol.

-

-

Procedure:

-

Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the test sample to 190 µL of the diluted ABTS•⁺ solution in a 96-well plate.

-

Incubate for 6-10 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

-

Reagents:

-

FRAP Reagent:

-

300 mM Acetate buffer (pH 3.6).

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

-

20 mM Ferric chloride (FeCl₃·6H₂O) solution.

-

Mix in a 10:1:1 (v/v/v) ratio, respectively. Prepare fresh and warm to 37°C before use.

-

-

Test compound solutions.

-

Ferrous sulfate (FeSO₄·7H₂O) for the standard curve.

-

-

Procedure:

-

Add 180 µL of the FRAP reagent to each well of a 96-well plate.

-

Add 20 µL of the sample, standard, or blank (solvent) to the wells.

-

Incubate at 37°C for 4-30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

Calculate the FRAP value of the sample by comparing its absorbance with that of a ferrous sulfate standard curve. Results are expressed as µM Fe(II) equivalents.

-

Cell-Based Antioxidant Assays

These assays provide a more biologically relevant assessment of an antioxidant's efficacy by measuring its effects within a cellular context.

-

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Materials:

-

Adherent cells (e.g., HepG2, H9c2) in a 24- or 96-well plate.

-

Oxidative stress inducer (e.g., H₂O₂, oleic acid).

-

DCFH-DA stock solution (10 mM in DMSO).

-

Serum-free cell culture medium.

-

Phosphate-buffered saline (PBS).

-

-

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of SPRC for a specified time (e.g., 1-24 hours).

-

Induce oxidative stress by adding an inducer (e.g., H₂O₂) for 30-60 minutes.

-

Remove the medium and wash cells once with warm serum-free medium.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Add 100 µL of PBS to each well.

-

Measure fluorescence intensity using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm) or visualize using a fluorescence microscope.

-

-

Analysis:

-

Normalize fluorescence intensity to cell number or protein concentration. Compare the fluorescence of SPRC-treated cells to the vehicle-treated, oxidatively stressed control.

-

-

Principle: Malondialdehyde (MDA), a major end-product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic, high-temperature conditions to form a colored MDA-TBA adduct, which can be measured spectrophotometrically or fluorometrically.

-

Materials:

-

Cell lysate from treated cells.

-

Thiobarbituric acid (TBA) solution.

-

Acid solution (e.g., Trichloroacetic acid (TCA) or Sulfuric acid).

-

MDA standard for calibration curve.

-

-

Procedure:

-

Harvest and lyse cells after treatment with SPRC and an oxidative stressor.

-

To 100 µL of cell lysate, add 100 µL of Sodium Dodecyl Sulfate (SDS) solution.

-

Add 250 µL of acetic acid (20%, pH 3.5).

-

Add 250 µL of aqueous TBA solution (0.8%).

-

Vortex and incubate the mixture at 95°C for 60 minutes.

-

Cool the tubes on ice to stop the reaction.

-

Centrifuge at 3,000-4,000 x g for 10 minutes.

-

Transfer the supernatant to a 96-well plate.

-

Measure the absorbance at 532 nm.

-

-

Analysis:

-

Quantify MDA concentration in the samples using a standard curve prepared with an MDA standard. Normalize results to the total protein concentration of the lysate.

-

-

Principle: This indirect assay is based on the inhibition of a superoxide-generating reaction by SOD. A common method uses a water-soluble tetrazolium salt (WST-1) which is reduced by superoxide anions to form a colored formazan product. SOD scavenges the superoxide anions, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.

-

Materials:

-

Cell lysate.

-

WST-1 working solution.

-

Enzyme working solution (containing Xanthine Oxidase).

-

SOD standard for calibration.

-

-

Procedure:

-

Prepare cell lysates from control and treated cells.

-

In a 96-well plate, add 20 µL of sample or SOD standard.

-

Add 200 µL of WST-1 working solution to all wells.

-

Initiate the reaction by adding 20 µL of the enzyme working solution (Xanthine Oxidase) to all wells except the blank.

-

Mix gently and incubate at 37°C for 20 minutes.

-

Read the absorbance at 450 nm.

-

-

Calculation:

-